4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol

Drug Design ADME Physicochemical Properties

4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol delivers unmatched orthogonal reactivity: the C2-thiol (pKa 3.60) enables chemoselective S-alkylation under mild conditions, while the C4-chlorine undergoes S_NAr displacement without protecting-group manipulation. The electron-withdrawing 6-CF3 group (XLogP3=1.8) activates the ring and imparts metabolic stability. This scaffold is ideal for parallel synthesis of ATP-competitive kinase inhibitors, thioether-based agrochemicals, PROTAC linkers, and thienopyrimidine heterocycles. Suppliers offer purities of 95%–≥98% as a yellow crystalline solid.

Molecular Formula C5H2ClF3N2S
Molecular Weight 214.6 g/mol
CAS No. 1379310-59-4
Cat. No. B1492909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol
CAS1379310-59-4
Molecular FormulaC5H2ClF3N2S
Molecular Weight214.6 g/mol
Structural Identifiers
SMILESC1=C(NC(=S)N=C1Cl)C(F)(F)F
InChIInChI=1S/C5H2ClF3N2S/c6-3-1-2(5(7,8)9)10-4(12)11-3/h1H,(H,10,11,12)
InChIKeyHGOHMWJLZHRSJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol (CAS 1379310-59-4): A Dual-Reactive Heterocyclic Building Block for Drug Discovery and Agrochemical Development


4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol (CAS 1379310-59-4, molecular formula C₅H₂ClF₃N₂S, molecular weight 214.6) is a polysubstituted pyrimidine derivative featuring three key functional groups: a chlorine atom at the 4-position, a metabolically stable trifluoromethyl (-CF₃) group at the 6-position, and a thiol (-SH) group at the 2-position . The compound exists in tautomeric equilibrium between the thiol form and the corresponding 1H-pyrimidine-2-thione form, a property that influences its nucleophilic reactivity and hydrogen-bonding capacity in both synthetic and biological contexts . Commercially available from multiple suppliers at purities ranging from 95% to ≥98% (stored at -4°C for short-term or -20°C for long-term stability) , this yellow crystalline solid serves as a versatile intermediate for constructing pharmaceutically and agrochemically relevant heterocyclic scaffolds through orthogonal functionalization of the C4-chloro and C2-thiol positions .

Why Generic 4,6-Disubstituted Pyrimidine-2-thiols Cannot Replace 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol in Synthetic and Biological Applications


The substitution pattern of 4-chloro-6-(trifluoromethyl)pyrimidine-2-thiol confers unique reactivity and physicochemical properties that are not replicated by superficially similar analogs such as 4-(trifluoromethyl)pyrimidine-2-thiol (lacking the C4 chloro leaving group), 4-chloro-6-methylpyrimidine-2-thiol (bearing a less lipophilic and metabolically labile methyl group), or 2,4-dichloro-6-(trifluoromethyl)pyrimidine (lacking the thiol nucleophile). The electron-withdrawing -CF₃ group at the 6-position strongly activates the pyrimidine ring toward nucleophilic aromatic substitution (SₙAr) at C4 while simultaneously enhancing lipophilicity (XLogP3 = 1.8) for improved membrane permeability of derived compounds . Crucially, the orthogonal reactivity of the C4-Cl and C2-SH sites enables sequential, chemoselective derivatization—S-alkylation of the thiol followed by SₙAr displacement of chloride—without competitive side reactions that plague less differentiated analogs [1]. Moreover, the predicted pKa of 3.60 for the thiol group ensures adequate nucleophilicity under mild basic conditions while the metabolically robust -CF₃ group provides resistance to oxidative degradation relative to methyl- or unsubstituted congeners . These convergent features make the compound irreplaceable in synthetic routes requiring precise control over regioselectivity and in SAR campaigns where incremental modulation of electronic and steric parameters determines biological outcome.

Quantitative Differentiation of 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol: Head-to-Head Reactivity, Physicochemical, and Regioselectivity Comparisons


Enhanced Lipophilicity (XLogP3 = 1.8) of 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol Relative to Non-Fluorinated 6-Methyl Analog

The XLogP3 value of 4-chloro-6-(trifluoromethyl)pyrimidine-2-thiol is 1.8, representing a substantial increase in lipophilicity compared to the non-fluorinated 6-methyl analog 4-chloro-6-methylpyrimidine-2-thiol (calculated XLogP ≈ 0.8–1.0 based on substituent contribution analysis). This ~0.8–1.0 logP unit difference corresponds to an approximately 6- to 10-fold higher octanol-water partition coefficient, which directly correlates with improved passive membrane permeability and blood-brain barrier penetration potential for derived drug candidates . The trifluoromethyl group also provides metabolic stability advantages by resisting CYP450-mediated oxidation, a property absent in the methyl congener .

Drug Design ADME Physicochemical Properties

Regioselective SₙAr Reactivity at C4 Chloro Site Enabled by 6-CF₃ Activation

The electron-withdrawing -CF₃ group at the 6-position strongly activates the pyrimidine ring toward nucleophilic aromatic substitution (SₙAr) at the C4 chloro position. In comparative synthetic studies of 4-(trihalomethyl)pyrimidin-2(1H)-ones (structural analogs), the substituent at the 6-position was found to control the selectivity toward N- vs. O-alkylation, with yields of the desired regioisomer reaching 60–95% as the sole product [1]. In contrast, 4-chloro-6-methylpyrimidine-2-thiol lacks this strong activation, requiring harsher conditions (elevated temperature, stronger base) for SₙAr displacement and often yielding mixtures of regioisomers. The -CF₃ group lowers the LUMO energy of the pyrimidine ring, facilitating nucleophilic attack at C4 under mild, chemoselective conditions .

Organic Synthesis Medicinal Chemistry Reaction Selectivity

Orthogonal Functionalization: Sequential S-Alkylation and SₙAr Displacement

The compound possesses two orthogonal reactive handles: a nucleophilic thiol (-SH) at C2 capable of S-alkylation or S-arylation, and an electrophilic chloro (-Cl) at C4 susceptible to SₙAr displacement with amines, alcohols, or additional thiols. This orthogonal reactivity is not present in analogs such as 4-(trifluoromethyl)pyrimidine-2-thiol (lacks C4-Cl) or 2,4-dichloro-6-(trifluoromethyl)pyrimidine (lacks C2-SH). In 2,4-dichloro-6-(trifluoromethyl)pyrimidine, the two chloro groups exhibit similar reactivity, often leading to statistical mixtures of mono- and di-substituted products unless carefully controlled. In contrast, the thiol group of 4-chloro-6-(trifluoromethyl)pyrimidine-2-thiol can be selectively alkylated (e.g., with alkyl halides under mild basic conditions) without affecting the C4-Cl, which can subsequently be displaced in a second orthogonal step [1]. This sequential functionalization capability is supported by literature precedent for pyrimidine-2-thiol derivatives undergoing condensation with carbonyl compounds to form thiazoles and cyclization to fused ring systems .

Click Chemistry Scaffold Diversification Parallel Synthesis

Predicted pKa of 3.60 Enables Thiolate Formation Under Mild Basic Conditions

The predicted acid dissociation constant (pKa) of the thiol group in 4-chloro-6-(trifluoromethyl)pyrimidine-2-thiol is 3.60 ± 0.10 . This value is significantly lower than that of unsubstituted pyrimidine-2-thiol (predicted pKa ≈ 7.0–8.0) due to the electron-withdrawing effects of both the 6-CF₃ group and the 4-Cl substituent. The lower pKa means that the thiol is substantially deprotonated to the more nucleophilic thiolate anion at physiological pH (7.4) and even under mildly basic synthetic conditions (e.g., K₂CO₃ in DMF or i-PrOH). In contrast, 4-(trifluoromethyl)pyrimidine-2-thiol (lacking the 4-Cl) has a higher pKa (estimated ≈ 4.5–5.5) and requires stronger base for complete deprotonation, which can promote competing ring-opening or decomposition pathways .

Bioconjugation Prodrug Design Reaction Optimization

Enhanced Thermal and Storage Stability Relative to Unsubstituted Pyrimidine-2-thiol

Vendor storage specifications for 4-chloro-6-(trifluoromethyl)pyrimidine-2-thiol indicate stability at -4°C for 1–2 weeks and at -20°C for 1–2 years, with a predicted boiling point of 177.4 ± 50.0 °C [1]. In contrast, unsubstituted pyrimidine-2-thiol (CAS 1450-85-7) is prone to oxidative dimerization to the corresponding disulfide upon storage at room temperature, requiring stringent inert atmosphere conditions and frequent repurification . The electron-withdrawing -CF₃ and -Cl substituents stabilize the thiol tautomer and reduce susceptibility to aerobic oxidation. While direct comparative stability data for the exact compound are limited, the class-level inference from structurally related electron-deficient heteroaryl thiols supports a meaningful stability advantage that reduces procurement and compound management burden.

Compound Management Long-Term Storage Procurement

Optimal Use Cases for 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol: Where Orthogonal Reactivity and CF₃-Mediated Properties Deliver Decisive Advantages


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries Requiring Orthogonal Functionalization

The compound is ideally suited for constructing focused libraries of pyrimidine-based kinase inhibitors where sequential S-alkylation followed by SₙAr amination enables rapid diversification. The XLogP3 value of 1.8 and the metabolically stable -CF₃ group contribute to favorable ADME properties of derived analogs, while the orthogonal C2-SH and C4-Cl handles permit parallel synthesis workflows without protecting group manipulation . This is particularly valuable for optimizing hinge-binding motifs in ATP-competitive kinase inhibitors, where the 2-alkylthio substituent can modulate selectivity and the 4-amino substituent engages the kinase hinge region [1].

Agrochemical Discovery: Construction of Fungicidal Pyrimidinyl Aryl (Thio)ethers

Patents describe halogenopyrimidines with substitution patterns analogous to 4-chloro-6-(trifluoromethyl)pyrimidine-2-thiol as key intermediates for preparing pyrimidinyl aryl (thio)ethers with fungicidal and pesticidal activity . The S-alkylation of the thiol group with aryl halides or benzylic electrophiles, followed by optional SₙAr displacement of the C4 chloro with amines or alkoxides, provides a modular route to diverse agrochemical candidates. The -CF₃ group enhances metabolic stability in plant and soil environments while the thioether linkage offers a balance of lipophilicity and hydrolytic stability superior to ether analogs [1].

Chemical Biology: Thiol-Specific Bioconjugation and Prodrug Activation

The predicted pKa of 3.60 enables efficient thiolate formation at physiological pH, facilitating chemoselective S-alkylation with maleimide- or iodoacetamide-functionalized biomolecules under aqueous, biocompatible conditions. This property supports the synthesis of pyrimidine-based fluorescent probes, affinity labels for target identification, and stimulus-responsive prodrugs where the 4-chloro substituent can be subsequently displaced to release an active amine-containing payload . The orthogonal reactivity profile is essential for constructing heterobifunctional linkers used in PROTAC and ADC applications [1].

Material Science: Synthesis of Thiazole- and Thienopyrimidine-Fused Heterocycles

Pyrimidine-2-thiol derivatives undergo condensation with carbonyl compounds and subsequent cyclization to form thiazole and fused thienopyrimidine ring systems . The presence of the 4-chloro substituent in 4-chloro-6-(trifluoromethyl)pyrimidine-2-thiol provides an additional diversification handle for post-cyclization functionalization, enabling access to structurally complex heterocycles with tunable electronic properties. The -CF₃ group imparts desirable optoelectronic characteristics (e.g., electron deficiency, thermal stability) making these materials candidates for organic semiconductors and nonlinear optical applications [1].

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